molecular formula C16H15F3N4O7S2 B396073 METHYL 3,3,3-TRIFLUORO-2-({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)-2-(PROPIONYLAMINO)PROPANOATE

METHYL 3,3,3-TRIFLUORO-2-({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)-2-(PROPIONYLAMINO)PROPANOATE

Cat. No.: B396073
M. Wt: 496.4g/mol
InChI Key: VYWVXPWBNRZHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3,3,3-TRIFLUORO-2-({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)-2-(PROPIONYLAMINO)PROPANOATE is a complex organic compound with a unique structure that includes trifluoromethyl, nitrophenylsulfonyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)-2-(PROPIONYLAMINO)PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Thiazole Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the thiazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonylation: The nitrophenylsulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)-2-(PROPIONYLAMINO)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)-2-(PROPIONYLAMINO)PROPANOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and thiazole groups into target molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)-2-(PROPIONYLAMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate
  • Methyl 3-(trifluoromethyl)benzoate
  • N-(4-nitrophenylsulfonyl)thiazole derivatives

Uniqueness

METHYL 3,3,3-TRIFLUORO-2-({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)-2-(PROPIONYLAMINO)PROPANOATE is unique due to its combination of trifluoromethyl, nitrophenylsulfonyl, and thiazolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15F3N4O7S2

Molecular Weight

496.4g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-(propanoylamino)propanoate

InChI

InChI=1S/C16H15F3N4O7S2/c1-3-11(24)21-15(13(25)30-2,16(17,18)19)22-14-20-8-12(31-14)32(28,29)10-6-4-9(5-7-10)23(26)27/h4-8H,3H2,1-2H3,(H,20,22)(H,21,24)

InChI Key

VYWVXPWBNRZHOT-UHFFFAOYSA-N

SMILES

CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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